molecular formula C16H8F4N4O2 B6291146 Me-Tz-TFP CAS No. 2565806-24-6

Me-Tz-TFP

Cat. No.: B6291146
CAS No.: 2565806-24-6
M. Wt: 364.25 g/mol
InChI Key: HWNOLOSAJHEVFO-UHFFFAOYSA-N
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Description

This compound is known for its stability and reactivity, making it a valuable tool in various fields such as catalysis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Me-Tz-TFP typically involves the reaction of 4-methyl-1,2,3-triazole with trifluoromethylphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications. The industrial production process also includes rigorous quality control measures to ensure the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Me-Tz-TFP undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield the reduced form of the compound. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Me-Tz-TFP has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Me-Tz-TFP involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, modulating their activity and function. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of protein conformation. The specific pathways involved depend on the target and the context of the application .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Me-Tz-TFP include:

    4-methyl-1,2,3-triazole derivatives: These compounds share the triazole core structure and exhibit similar reactivity.

    Trifluoromethylphenyl derivatives: These compounds contain the trifluoromethylphenyl group, contributing to their stability and reactivity .

Uniqueness

This compound stands out due to its unique combination of the triazole and trifluoromethylphenyl groups, which confer both stability and reactivity. This combination makes it particularly valuable in applications requiring robust and versatile compounds .

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F4N4O2/c1-7-21-23-15(24-22-7)8-2-4-9(5-3-8)16(25)26-14-12(19)10(17)6-11(18)13(14)20/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNOLOSAJHEVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)OC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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